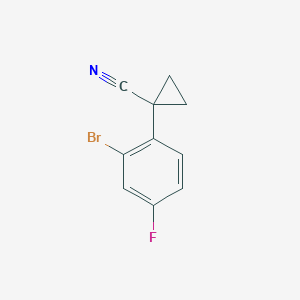

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

Description

Properties

Molecular Formula |

C10H7BrFN |

|---|---|

Molecular Weight |

240.07 g/mol |

IUPAC Name |

1-(2-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C10H7BrFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4H2 |

InChI Key |

UHSWEUOZIZHHLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=C(C=C(C=C2)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile (CAS 1314663-80-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile, a key building block in modern medicinal chemistry. The document details its physicochemical properties, provides a validated synthesis protocol, and offers in-depth analysis of its spectral data for characterization. Furthermore, it explores the compound's reactivity and its strategic application in the synthesis of biologically active molecules, highlighting its importance for drug discovery and development professionals. Safety protocols for handling and disposal are also outlined to ensure safe laboratory practices.

Introduction

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a synthetic organic compound that has garnered significant interest in the pharmaceutical industry. Its unique molecular architecture, featuring a bromo- and fluoro-substituted phenyl ring attached to a cyclopropane ring bearing a nitrile group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The strategic incorporation of fluorine and a cyclopropyl moiety can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates[1]. This guide serves as a detailed resource for researchers and developers working with this valuable compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 1314663-80-3 | Internal Data |

| Molecular Formula | C₁₀H₇BrFN | [2] |

| Molecular Weight | 240.07 g/mol | |

| Appearance | Solid | |

| Melting Point | No experimental data available | |

| Boiling Point | No experimental data available | |

| Solubility | No experimental data available |

Synthesis and Purification

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile can be achieved through a multi-step process. The following protocol is a representative method for its preparation.

Synthetic Pathway

Caption: Synthetic route to 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile.

Experimental Protocol

Step 1: Synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

-

To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-Bromo-4-fluorobenzonitrile (1.0 eq.) in anhydrous DMSO dropwise at room temperature.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (1.1 eq.) to the reaction mixture dropwise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile.

Spectroscopic Characterization

Accurate characterization of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is critical for confirming its identity and purity. While experimental spectra for this specific compound are not publicly available, the following are expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by the bromine and fluorine substituents. The cyclopropyl protons will appear as multiplets in the upfield region (typically δ 1.0-2.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework. The carbon attached to the nitrile group will appear in the characteristic region for nitriles (δ ~115-125 ppm). The aromatic carbons will resonate in the δ 110-165 ppm range, with their chemical shifts influenced by the halogen substituents. The cyclopropyl carbons will be observed in the upfield region (δ ~10-30 ppm).

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks at m/z 239 and 241. Fragmentation patterns would likely involve the loss of the nitrile group, the bromine atom, and cleavage of the cyclopropane ring.

Reactivity and Chemical Transformations

The chemical reactivity of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is dictated by its functional groups: the nitrile, the bromine atom, and the cyclopropane ring.

Caption: Key reactive sites of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile.

-

Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Bromo Group: The bromine atom on the aromatic ring is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

-

Cyclopropane Ring: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, providing access to different molecular scaffolds.

Applications in Drug Discovery and Development

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a valuable building block in the synthesis of pharmaceutical compounds. The presence of the fluorophenyl and cyclopropyl motifs is known to impart desirable properties to drug candidates, such as increased metabolic stability, enhanced potency, and improved membrane permeability[1].

While specific drug candidates derived directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, fluorinated phenyl groups are common in kinase inhibitors and other targeted therapies[3]. The cyclopropyl group is also a well-established bioisostere for phenyl rings and other functional groups, often leading to improved pharmacological profiles[1].

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount.

Hazard Identification

Based on available data for similar compounds, 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile should be handled with care. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation and may be harmful if swallowed.

-

Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Precautionary Codes: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a key intermediate with significant potential in medicinal chemistry and drug discovery. Its unique combination of a halogenated aromatic ring and a strained cyclopropane system provides a versatile platform for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for scientists in the field. Further research into its physical properties and the biological activities of its derivatives will undoubtedly continue to expand its utility in the development of new therapeutics.

References

- (Link not available)

- Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?

- (Link not available)

- (Link not available)

- (Link not available)

- (Link not available)

- (Link not available)

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

Sources

Strategic Utilization of 2-Bromo-4-fluorophenyl Cyclopropyl Nitrile in Medicinal Chemistry

Executive Summary

In modern drug discovery, the 1-(2-bromo-4-fluorophenyl)cyclopropanecarbonitrile scaffold represents a high-value "privileged structure." It combines the metabolic resilience of the cyclopropyl group with the orthogonal reactivity of a poly-functionalized aryl ring. This guide details the strategic rationale for this building block, provides a scalable, safety-validated synthesis protocol using Phase Transfer Catalysis (PTC), and maps its utility as a divergent intermediate for library generation.

Structural Rationale & Medicinal Chemistry Utility[1][2][3][4][5][6][7]

The Cyclopropyl "Gem-Dimethyl" Bioisostere

The replacement of a gem-dimethyl group or an isopropyl group with a cyclopropane ring is a validated strategy to improve the physicochemical and pharmacokinetic profile of a lead compound.

-

Metabolic Blocking: The cyclopropyl C-H bonds are shorter and stronger (

) than acyclic alkyl C-H bonds ( -

Conformational Restriction: The cyclopropyl ring locks the vectors of the attached substituents (the aryl ring and the nitrile), reducing the entropic penalty of binding to a protein target. This mimicry of the Thorpe-Ingold effect often results in higher potency compared to flexible acyclic analogs [2].

-

Lipophilicity Modulation: While lipophilic, the cyclopropyl group often lowers logD compared to a gem-dimethyl group due to the unique electronic character of the strained ring ("banana bonds"), which can engage in

-type interactions [3].

The 2-Bromo-4-Fluoro Substitution Pattern

This specific aryl substitution pattern is designed for maximum synthetic utility and ADME optimization:

-

2-Bromine (Ortho): Serves as a reactive handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl systems or introduce heteroatoms. Its ortho positioning also induces a twist in the final biaryl conformation, potentially improving selectivity.

-

4-Fluorine (Para): Blocks the para-position from metabolic oxidation and modulates the acidity of the benzylic position during synthesis. It acts as a bioisostere for hydrogen, maintaining steric size while increasing metabolic stability.[1]

Scalable Synthesis: Phase Transfer Catalysis (PTC)

Methodology Selection: Safety & Scalability

Historically, the synthesis of 1-arylcyclopropanecarbonitriles involved the use of sodium hydride (NaH) or lithium diisopropylamide (LDA) in DMSO or THF. These methods pose significant safety risks (hydrogen gas evolution, exotherms) and are difficult to scale.

The Superior Protocol: Liquid-Liquid Phase Transfer Catalysis (LL-PTC). Using concentrated aqueous NaOH and a quaternary ammonium salt allows the reaction to proceed at the interface of the organic and aqueous phases. This method eliminates the need for anhydrous solvents, suppresses over-alkylation, and is amenable to kilogram-scale production [4].

Validated Protocol

Target: 1-(2-bromo-4-fluorophenyl)cyclopropanecarbonitrile Reagents:

-

Precursor: 2-Bromo-4-fluorophenylacetonitrile (1.0 equiv)

-

Alkylating Agent: 1,2-Dibromoethane (1.2 - 1.5 equiv)

-

Base: 50% w/w Aqueous NaOH (3.0 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (1-2 mol%)

-

Solvent: Toluene (optional, or run neat if liquid)

Step-by-Step Workflow:

-

Charge: To a jacketed reactor, add 2-bromo-4-fluorophenylacetonitrile, 1,2-dibromoethane, and TBAB.

-

Temperature Control: Cool the mixture to 0–5 °C. The reaction is exothermic.

-

Base Addition: Add 50% NaOH dropwise, maintaining internal temperature

. -

Reaction: Vigorously stir (high shear mixing is critical for PTC) at room temperature for 2–4 hours.

-

Monitoring: Monitor by HPLC/TLC. Disappearance of the benzylic methylene signal in

NMR ( -

Workup: Dilute with water and toluene. Separate phases. Wash organic phase with water and brine.

-

Purification: Crystallization from heptane/EtOAc or vacuum distillation.

Synthesis Workflow Diagram

Figure 1: Phase Transfer Catalysis workflow for the cyclopropanation of aryl acetonitriles.

Divergent Functionalization: The "Hub" Concept

Once synthesized, the 1-(2-bromo-4-fluorophenyl)cyclopropanecarbonitrile serves as a divergent intermediate. The molecule possesses two orthogonal reactive handles: the Nitrile (electrophilic carbon) and the Aryl Bromide (electrophilic aromatic).

Quantitative Data: Reactivity Comparison

| Transformation | Reagent Class | Target Motif | Selectivity Note |

| Nitrile Hydrolysis | NaOH/H2O2 or H2SO4 | Primary Amide | High yield; Cyclopropane ring is stable to acid/base. |

| Nitrile Reduction | LAH or BH3·THF | Primary Amine | Forms 1-arylcyclopropylamine (similar to Levomilnacipran). |

| Suzuki Coupling | Ar-B(OH)2, Pd(dppf)Cl2 | Biaryl | Br reacts preferentially; Nitrile remains intact. |

| Tetrazole Formation | NaN3, ZnBr2 | Tetrazole | Bioisostere for carboxylic acid. |

Divergent Synthesis Pathway

The following diagram illustrates how this single building block generates four distinct medicinal chemistry scaffolds.

Figure 2: Divergent synthesis pathways utilizing the orthogonal Br and CN handles.

Experimental Validation & Quality Control

To ensure the integrity of this building block in a library setting, the following QC parameters are mandatory:

-

NMR Verification:

-

The disappearance of the singlet at

(benzylic -

The appearance of two symmetric multiplets at

confirms the formation of the cyclopropyl ring (AA'BB' system).

-

-

Impurity Profile:

-

Mono-alkylation: Incomplete reaction leads to the 1-bromoethyl intermediate. This is avoided by using excess dibromoethane and sufficient reaction time.

-

Hydrolysis: The nitrile can hydrolyze to the amide if the PTC reaction gets too hot (

) in the presence of concentrated NaOH. Temperature control is vital.

-

References

-

Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

-

Talele, T. T. (2016).[3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][6] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3][6] [Link]

-

Kramer, S., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1] Beilstein Journal of Organic Chemistry, 16, 2221–2233. [Link]

Sources

- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. phasetransfer.com [phasetransfer.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Fluorinated Aryl Cyclopropane Scaffolds in Modern Drug Discovery: A Technical Guide

Introduction: The Convergence of Stability and Conformation in Medicinal Chemistry

In the intricate landscape of drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs employed by medicinal chemists, the strategic combination of fluorine atoms and cyclopropane rings, particularly in the context of aryl-substituted scaffolds, has emerged as a powerful approach to imbue drug candidates with superior potency, metabolic stability, and optimized physicochemical characteristics. This guide provides an in-depth technical exploration of fluorinated aryl cyclopropane scaffolds, from their rational design and synthesis to their profound impact on drug action and development.

The cyclopropane ring, a three-membered carbocycle, is far from being a mere saturated linker. Its inherent ring strain results in C-C bonds with significant p-character and shorter, stronger C-H bonds compared to their acyclic counterparts.[1][2] This unique electronic nature allows the cyclopropyl group to act as a rigid, conformationally constrained bioisostere for various functional groups, including alkenes, gem-dimethyl groups, and even aromatic rings.[1] This conformational rigidity can pre-organize a ligand for optimal binding to its biological target, thereby enhancing potency.[3] Furthermore, the high C-H bond dissociation energy of the cyclopropane ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a critical factor in improving a drug's half-life and bioavailability.[3]

Fluorine, the most electronegative element, is a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[4] Its introduction into a molecule can dramatically alter its properties in a predictable manner. The strong carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites susceptible to oxidation.[5] Fluorine's electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing a compound's ionization state, solubility, and target interactions.[5][6] Additionally, fluorine substitution can impact lipophilicity (logP), which is crucial for membrane permeability and overall pharmacokinetic profiles.[5][6]

The fusion of these two powerful motifs—the rigid, metabolically robust cyclopropane ring and the electronically influential fluorine atom—creates a synergistic scaffold that offers medicinal chemists a sophisticated tool to fine-tune the properties of drug candidates with high precision.[7] This guide will delve into the synthetic methodologies to access these valuable scaffolds, the nuanced effects they have on molecular properties, and their successful application in drug discovery, exemplified by key case studies.

Synthetic Strategies for Fluorinated Aryl Cyclopropanes

The construction of fluorinated aryl cyclopropane scaffolds requires specialized synthetic methods that can control both diastereoselectivity and enantioselectivity. The primary approaches can be broadly categorized into metal-catalyzed cyclopropanations, biocatalytic methods, and other cyclization strategies.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis, particularly with rhodium and copper complexes, is a powerful tool for the construction of cyclopropanes from olefins and diazo compounds.[8][9] The stereoselectivity of these reactions can often be controlled by the choice of chiral ligands.

A common strategy involves the [2+1] cycloaddition of a diazo compound to a fluorinated aromatic vinyl fluoride.[8] This approach allows for the introduction of the fluorine atom onto the cyclopropane ring itself.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of a Fluorinated Styrene

This protocol is adapted from the synthesis of functionalized monofluorocyclopropanes.[10]

Objective: To synthesize an ethyl 2-fluoro-2-(4-fluorophenyl)cyclopropane-1-carboxylate derivative.

Materials:

-

1-Fluoro-4-vinylbenzene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon)

Procedure:

-

To a solution of 1-fluoro-4-vinylbenzene (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere, add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).

-

Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (2 mL) to the reaction mixture at room temperature over 1 hour using a syringe pump.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired fluorinated aryl cyclopropane.

Biocatalytic Cyclopropanation

In recent years, biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral molecules.[7] Engineered enzymes, particularly myoglobin-based catalysts, have been successfully employed for the stereoselective synthesis of mono- and gem-difluoro cyclopropanes.[7][11] These enzymatic reactions often exhibit excellent diastereo- and enantiocontrol, providing access to chiral building blocks that are challenging to prepare using traditional chemical methods.[12]

Experimental Protocol: Biocatalytic Cyclopropanation of a gem-Difluoroalkene

This protocol is based on the use of engineered myoglobin catalysts for the cyclopropanation of gem-difluoro alkenes.[4][7]

Objective: To synthesize a gem-difluorinated cyclopropane using an engineered myoglobin catalyst.

Materials:

-

Aryl-substituted gem-difluoroalkene

-

Diazoacetonitrile

-

Engineered myoglobin-expressing E. coli cells

-

Sodium borate buffer (50 mM, pH 9.0)

-

Trifluorotoluene (internal standard for NMR)

Procedure:

-

In a suitable reaction vessel, prepare a suspension of the engineered myoglobin-expressing E. coli cells (OD₆₀₀ = 40) in sodium borate buffer.

-

Add the aryl-substituted gem-difluoroalkene (5 mM final concentration) to the cell suspension.

-

Initiate the reaction by the portion-wise addition of diazoacetonitrile (20 mM final concentration).

-

Incubate the reaction mixture at room temperature for 16 hours with gentle agitation.

-

Monitor the reaction progress and determine the yield by ¹⁹F NMR using trifluorotoluene as an internal standard.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography. The diastereomeric and enantiomeric ratios can be determined by chiral HPLC and ¹⁹F NMR.[4]

Diagram 1: Key Synthetic Pathways to Fluorinated Aryl Cyclopropanes

Caption: Key property enhancements conferred by the fluorinated aryl cyclopropane motif.

Applications in Drug Discovery: Case Studies

The theoretical benefits of fluorinated aryl cyclopropane scaffolds have been successfully translated into the development of innovative drug candidates across various therapeutic areas.

Case Study 1: Zosuquidar - A P-glycoprotein Inhibitor

Zosuquidar is an experimental drug that inhibits P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many multidrug-resistant cancer cells. [13]By blocking P-gp, Zosuquidar restores the sensitivity of cancer cells to chemotherapeutic agents. [13]A key structural feature of Zosuquidar is its difluorocyclopropyl moiety. [14] The synthesis of the difluorocyclopropyl component of Zosuquidar involves the cyclopropanation of dibenzosuberone with difluorocarbene. [15]The presence of the gem-difluorocyclopropane is crucial for the molecule's potent P-gp inhibitory activity and favorable pharmacokinetic profile.

Case Study 2: Sitafloxacin - A Broad-Spectrum Fluoroquinolone Antibiotic

Sitafloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that is effective against a wide range of bacterial pathogens, including some that are resistant to other fluoroquinolones. [6][16]A defining feature of Sitafloxacin is the presence of a (1R,2S)-2-fluorocyclopropyl group at the N-1 position of the quinolone core. [6] The specific stereochemistry of the fluorocyclopropyl group is critical for Sitafloxacin's potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV. [6]The synthesis of the chiral cis-2-fluorocyclopropylamine intermediate is a key challenge and has been achieved through highly stereoselective asymmetric routes. [17]The fluorocyclopropyl moiety contributes to the drug's enhanced intracellular penetration and reduced susceptibility to resistance mechanisms. [16]

| Physicochemical Property | Value for Sitafloxacin | Significance | Reference |

|---|---|---|---|

| Molecular Weight | 409.8 g/mol | Within the range for orally bioavailable drugs. | [18] |

| XLogP3 | 0.7 | Indicates moderate lipophilicity, balancing solubility and permeability. | [18] |

| Topological Polar Surface Area | 87.9 Ų | Contributes to good cell permeability. | [19]|

Future Perspectives and Conclusion

The strategic incorporation of fluorinated aryl cyclopropane scaffolds represents a mature and highly effective strategy in modern drug discovery. The convergence of the conformational rigidity and metabolic stability of the cyclopropane ring with the unique electronic properties of fluorine provides a powerful toolkit for medicinal chemists to address common challenges in lead optimization, such as poor pharmacokinetics and off-target toxicity.

Future advancements in this field will likely focus on the development of novel, more efficient, and stereoselective synthetic methods to access a wider diversity of fluorinated cyclopropane building blocks. The continued exploration of biocatalysis and the development of new transition metal catalyst systems will be at the forefront of these efforts. Furthermore, a deeper understanding of the complex interplay between fluorination patterns and physicochemical properties, aided by computational modeling, will enable a more rational design of drug candidates with finely tuned ADME profiles. [12][20] In conclusion, the fluorinated aryl cyclopropane scaffold is not merely a structural curiosity but a validated and valuable asset in the medicinal chemist's arsenal. Its judicious application will undoubtedly continue to contribute to the discovery and development of the next generation of safer and more effective medicines.

References

-

Zosuquidar - Wikipedia. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

- Villada, J. D., Majhi, J., Hendricks, M. E., Fasan, R., Lehuédé, V., Neufeld, K., & Tona, V. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.

-

Request PDF | Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

- Zhang, Y., et al. (2024). Investigation of a Highly Selective Asymmetric Synthesis Strategy for cis-2-Fluorocyclopropanecarboxylic Acid: The Key Component of Sitafloxacin. The Journal of Organic Chemistry.

-

Sitafloxacin Hydrate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Sitafloxacin. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)

- Villada, J. D., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.

- Gurbych, O., et al. (2024).

- Gurbych, O., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...

- Kozikowski, A. P., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry.

- Jarvo, E. R., et al. (2021).

- Charette, A. B., et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research.

- Rathnayake, A. D., et al. (2023). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.

- Jarvo, E. R., et al. (2021). Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis. Thieme E-Books & E-Journals.

- Liu, Y., Liu, L., & Shi, G. (2014). Synthesis and Characterization of Sitafloxacin. Asian Journal of Chemistry.

- Alcázar, J., et al. (2021). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Journal of Medicinal Chemistry.

-

Zosuquidar Trihydrochloride. (2026, January 5). Massive Bio. Retrieved February 15, 2026, from [Link]

- Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Life Chemicals. (2021, February 15). Boost your Research with our Original Cyclopropanes | Building Blocks. Life Chemicals.

-

Request PDF | Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

- Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.

- Pons, A., et al. (2015). Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins: A Straightforward Route to Highly Functionalized Fluorocyclopropanes. Organic Letters.

- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.

- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). Molecules.

-

Request PDF | Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Request PDF | Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

- Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- David, E., et al. (2013). Synthesis of fluorinated cyclopropyl amino acid analogues. Organic & Biomolecular Chemistry.

- Mertens, M., & Bols, M. L. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.

-

Chemical composition of sitafloxacin with composition-based activity.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Akasaka, T., et al. (1998). Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases. Antimicrobial Agents and Chemotherapy.

- Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.

- Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.

- Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. (2024). Antibiotics.

- Davies, H. M. L., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.

- Knouse, K. W., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.

-

Request PDF | Improvements to metabolic stability through cyclopropyl modification. | Find, read and cite all the research you need on ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

- (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl). (1997). Journal of Medicinal Chemistry.

- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (2020). Current Topics in Medicinal Chemistry.

- Davies, H. M. L., et al. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2022). ChemRxiv.

- Jones, R. N., et al. (2000). In Vitro Activities of Sitafloxacin (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates. Antimicrobial Agents and Chemotherapy.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Simmons-Smith Reaction [organic-chemistry.org]

- 4. Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of sitafloxacin, a novel fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Antibacterial Activities and Inhibitory Effects of Sitafloxacin (DU-6859a) and Its Optical Isomers against Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 8. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acs.figshare.com [acs.figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ovid.com [ovid.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sitafloxacin | C19H18ClF2N3O3 | CID 461399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Sitafloxacin Hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 20. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

An In-Depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile, a sophisticated chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its molecular characteristics, a validated synthesis protocol, and its strategic applications, underscoring its value in the synthesis of novel therapeutic agents.

Core Molecular and Physicochemical Profile

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a halogenated aromatic cyclopropyl nitrile. Its structural features, particularly the presence of a bromine atom, a fluorine atom, and a cyclopropyl ring, make it a versatile scaffold in medicinal chemistry.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrFN | [1] |

| Molecular Weight | 240.07 g/mol | [1] |

| CAS Number | 749928-88-9 | [2] |

| Appearance | Solid (predicted) | [1] |

| InChI Key | FLVJVGSVWLFBRZ-UHFFFAOYSA-N | [1] |

| SMILES | N#CC1(CC1)C2=C(C=C(C=C2)Br)F | [1] |

Strategic Importance in Medicinal Chemistry

The unique combination of a fluorophenyl group and a cyclopropane ring in 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile confers several advantageous properties that are highly sought after in drug design.

The Fluorophenyl Moiety: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability and improve binding affinity. The strong carbon-fluorine bond is resistant to metabolic degradation, and fluorine's high electronegativity can alter the electronic properties of the molecule, leading to more favorable interactions with biological targets.

The Cyclopropyl Ring: The cyclopropane motif is a valuable bioisostere for other chemical groups and is known to increase the potency and metabolic stability of drug molecules. Its rigid structure can help to lock a molecule into a bioactive conformation, thereby improving its binding affinity and selectivity for its target. This rigidity also contributes to a more favorable entropic profile upon binding.

Synthesis Protocol: A Validated Approach

The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile can be achieved through a nucleophilic substitution reaction involving the appropriately substituted phenylacetonitrile and 1-bromo-2-chloroethane in the presence of a strong base.

Reaction Scheme:

A plausible synthesis workflow for the target compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of 2-(2-bromo-4-fluorophenyl)acetonitrile in a suitable organic solvent (e.g., toluene), add an aqueous solution of sodium hydroxide.

-

Phase Transfer Catalyst: Introduce a phase transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the organic and aqueous phases.

-

Addition of Cyclopropanating Agent: Add 1-bromo-2-chloroethane to the reaction mixture.

-

Reaction Conditions: Stir the mixture vigorously at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., sodium sulfate). Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(2-bromo-4-fluorophenyl)cyclopropanecarbonitrile.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data would include:

-

¹H NMR: Signals corresponding to the aromatic protons, with splitting patterns influenced by the bromine and fluorine substituents, as well as the characteristic signals for the diastereotopic methylene protons of the cyclopropyl ring.

-

¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and the carbons of the cyclopropyl ring. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant.

-

IR Spectroscopy: A sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[3]

Applications in Drug Discovery and Development

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity. This compound and its derivatives are of interest in the development of novel therapeutics, particularly in areas where the unique properties of the fluorophenyl and cyclopropyl groups can be leveraged to improve drug efficacy and safety profiles. While direct applications in marketed drugs are not yet prominent, its structural motifs are present in various investigational compounds.

Safety and Handling

Hazard Identification:

-

GHS Pictograms: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1]

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1]

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

References

-

PrepChem. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Retrieved from [Link]

- Lin, C.-W., et al. (2014). One-pot synthesis of multifunctionalized cyclopropanes. Tetrahedron Letters, 55(17), 2886-2890.

- Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

- Aggarwal, V. K., et al. (2019). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.

- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

- Meek, J. S., & Osuga, D. T. (1963). Bromocyclopropane. Organic Syntheses, 43, 9.

- Novartis AG. (2021). In the United States Patent and Trademark Office: Application for Patent Term Extension for U.S. Patent No. 8,829,195.

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]

- Cole, K. P., et al. (2019). Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering, 4(5), 837-846.

- Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Hangzhou Ocean Chemical Co., Ltd. (n.d.). China Pharmaceutical Intermediates,Pharmaceutical Intermediates 5-Bromo-2,4-dichloropyrimidine Manufacturer. Made-in-China.com.

- FMC Corporation. (1998).

- Zhang, Z., et al. (2019). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 17(35), 7969-7985.

- Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patents & Products — Garg Lab [garg.chem.ucla.edu]

Harnessing the Three-Membered Ring: Novel Cyclopropanecarbonitrile Derivatives as a Frontier in Kinase Inhibitor Research

An In-Depth Technical Guide for Researchers

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, with over 500 members in the human genome, represent a vast and critical class of enzymes whose dysregulation is implicated in a multitude of diseases.[1] The primary challenge in targeting the kinome lies in achieving selectivity, as the ATP-binding site is highly conserved across many kinase families.[2][3] This has driven medicinal chemists to explore novel, conformationally restricted scaffolds that can exploit subtle differences in kinase active sites. This guide delves into the burgeoning field of cyclopropanecarbonitrile derivatives, a unique chemical class demonstrating significant promise. The inherent structural rigidity of the cyclopropane ring, combined with the versatile chemical properties of the nitrile group, offers a powerful platform for developing next-generation kinase inhibitors with improved potency, selectivity, and metabolic stability.[4] We will explore the underlying rationale, synthetic strategies, structure-activity relationships (SAR), and key case studies that highlight the potential of this scaffold to overcome existing challenges in kinase inhibitor research, including acquired drug resistance.

The Rationale: Why Cyclopropanecarbonitrile?

The therapeutic utility of a kinase inhibitor is defined by its ability to potently inhibit the target kinase while sparing off-target kinases to minimize toxicity. The cyclopropane ring, a motif increasingly found in approved drugs, offers several distinct advantages in inhibitor design.[4]

-

Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropane ring locks substituents into well-defined spatial orientations. This pre-organization reduces the entropic penalty of binding to the target protein, often leading to higher affinity.[4] This rigidity is crucial for exploiting specific pockets and contours within the kinase active site that differ between family members.

-

Metabolic Stability: The strained three-membered ring is generally more resistant to metabolic degradation compared to linear aliphatic chains, which can improve the pharmacokinetic profile of a drug candidate.[4]

-

Improved Physicochemical Properties: Incorporation of the sp3-rich cyclopropane scaffold can lead to compounds with lower planarity and improved solubility, properties that are increasingly recognized as beneficial for successful drug development.[5]

The addition of the carbonitrile (-C≡N) group further enhances the scaffold's utility:

-

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile is a potent hydrogen bond acceptor, capable of forming critical interactions with backbone amide protons in the hinge region of the kinase ATP-binding pocket—a hallmark of many successful kinase inhibitors.[6]

-

Dipolar Interactions: The strong dipole moment of the nitrile can engage in favorable interactions within the active site.

-

Covalent Warhead Potential: While often acting as a reversible binding group, the nitrile moiety, or adjacent functionalities, can be engineered to act as a "warhead" for targeted covalent inhibition. This involves forming an irreversible or reversible covalent bond with a nearby nucleophilic residue, such as cysteine, leading to prolonged target engagement and enhanced potency.[7][8][9]

Synthetic Strategies: Building the Core

The efficient construction of substituted cyclopropanecarbonitrile derivatives is critical for exploring the chemical space around this scaffold. Several robust synthetic methodologies have been developed, often relying on metal-catalyzed cyclopropanation reactions.

Rhodium-Catalyzed Cyclopropanation

A common and effective method involves the reaction of a vinyl ether with a diazo compound, catalyzed by a rhodium complex such as rhodium(II) acetate. This approach was successfully utilized in the synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[6]

Experimental Protocol: Representative Synthesis of a Cyclopropane Intermediate

This protocol is a generalized representation based on methodologies described in the literature, such as those for ALK inhibitor synthesis.[6]

-

Preparation of Diazo Compound: To a solution of the requisite tosylhydrazone (1.0 eq) in a suitable solvent (e.g., dioxane), add a strong base such as lithium hexamethyldisilazide (LHMDS) (1.1 eq) at 0 °C. Allow the reaction to stir for 30 minutes to generate the diazo species in situ.

-

Cyclopropanation: To a separate flask containing the vinyl ether substrate (1.2 eq) and a rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) in dioxane, add the freshly prepared diazo solution dropwise at 40 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired cyclopropane derivative.

Structure-Activity Relationship (SAR) and Case Studies

Systematic modification of the cyclopropanecarbonitrile core has led to the discovery of highly potent and selective inhibitors for several important kinase targets.

Case Study 1: Anaplastic Lymphoma Kinase (ALK) Inhibitors

Researchers at Takeda Pharmaceutical developed a series of novel, potent, and highly selective ALK inhibitors starting from a fragment-based approach.[6][10] Their work culminated in cis-1,2,2-trisubstituted cyclopropane derivatives that demonstrated exceptional potency and, critically, high selectivity over the closely related Tropomyosin Receptor Kinase A (TrkA).

The key to achieving selectivity was exploiting a single amino acid difference: Leu1198 in ALK versus a bulkier tyrosine residue in TrkA. The rigid cyclopropane scaffold oriented a trifluoromethylphenoxy group to fit snugly into the ALK pocket while sterically clashing with the tyrosine in TrkA.[6]

Case Study 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors Overcoming Resistance

The emergence of the C797S mutation in EGFR renders third-generation covalent inhibitors like osimertinib ineffective. The mutation replaces the cysteine residue required for covalent bond formation with a serine. To overcome this, novel non-covalent inhibitors are required. A series of cyclopropanesulfonamide derivatives were designed as fourth-generation EGFR inhibitors targeting this mutation.[11] Compound 5d from this series showed exceptional activity against triple-mutant EGFR (e.g., L858R/T790M/C797S) with an IC₅₀ of 1.37 nM, demonstrating the utility of the cyclopropyl group in designing inhibitors for challenging, drug-resistant targets.[11]

SAR Summary Table

The following table summarizes key SAR insights from the literature for different kinase targets.

| Compound Class | Target Kinase(s) | Key Structural Features & SAR Insights | IC₅₀ / Activity Range | Reference |

| Pyrido[2,3-d]pyrimidine-6-carbonitrile | CDK4, ARK5, PDGFRβ, FGFR1 | The cyclopentyl group at position 8 and the 4-methyl-piperazin-1-yl)-phenylamino group at position 2 are critical for multi-kinase activity. | 25-100 nM (GI₅₀) | [12] |

| 4-Phenoxy-cis-1,2,2-trisubstituted cyclopropane | ALK | A 4-trifluoromethylphenoxy group is crucial for high potency and selectivity over TrkA. The cis-stereochemistry is preferred. | 18 nM (enzymatic) | [6][10] |

| Cyclopropanesulfonamide | EGFRL858R/T790M/C797S | The cyclopropyl group and sulfonamide linker are key elements for potent inhibition of the C797S resistance mutation. | 1.37 nM (enzymatic) | [11] |

Advanced Mechanisms: Covalent Inhibition

The development of targeted covalent inhibitors (TCIs) has been a major advance in kinase drug discovery.[8] These inhibitors typically use a reactive electrophile, or "warhead," to form a permanent bond with a nucleophilic amino acid (most commonly cysteine) in the kinase active site.[9][13][14] This leads to complete and durable target inhibition.

While the nitrile group itself is not a classic warhead, its strong electron-withdrawing nature can activate adjacent groups (e.g., an α,β-unsaturated system) for Michael addition with a cysteine thiol. The cyclopropanecarbonitrile scaffold provides a rigid and reliable platform to position such a reactive group with high precision, minimizing off-target reactions and maximizing on-target potency.

Future Perspectives and Conclusion

The cyclopropanecarbonitrile scaffold has firmly established itself as a privileged structure in modern kinase inhibitor research. Its unique combination of conformational rigidity, metabolic stability, and electronic properties provides a versatile foundation for tackling the persistent challenges of potency, selectivity, and acquired drug resistance.

Future research in this area is likely to focus on several key avenues:

-

Broader Kinome Targeting: Applying the design principles learned from ALK, CDK, and EGFR inhibitors to other kinase families implicated in disease.

-

Reversible Covalent Inhibition: Designing derivatives with finely tuned electrophiles (e.g., cyanoacrylamides) that form reversible covalent bonds, potentially offering a superior safety profile compared to irreversible inhibitors while maintaining prolonged target engagement.[7]

-

Targeting Non-Cysteine Residues: Exploring the design of warheads that can covalently modify other nucleophilic residues like lysine or tyrosine, opening up a wider range of the kinome to covalent inhibition.

References

-

Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Source: Journal of Medicinal Chemistry.

-

Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Source: ACS Omega.

-

Synthetic route to a cyclopropane-containing library of potential kinase inhibitors. Source: ResearchGate.

-

Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Source: PubMed.

-

Design and synthesis of novel EGFR kinase inhibitors for the treatment of C797S mutated non-small cell lung cancer. Source: Drug Design, Development and Therapy.

-

Advances in reversible covalent kinase inhibitors. Source: Medicinal Chemistry Research.

-

Advances in covalent kinase inhibitors. Source: Chemical Society Reviews.

-

Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Source: ResearchGate.

-

Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Source: Pharmacy.

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Source: Chemistry – A European Journal.

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Source: ACS Omega.

-

Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. Source: MDPI.

-

Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Source: PubMed.

-

Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Source: International Journal of Molecular Sciences.

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Source: Molecular and Cellular Biochemistry.

-

Current Developments in Covalent Protein Kinase Inhibitors. Source: CHIMIA.

Sources

- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. chimia.ch [chimia.ch]

- 10. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile for Research Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile. This document provides critical information on the compound's significance, sourcing, quality control, and its role as a valuable building block in modern synthetic chemistry.

Introduction: The Strategic Value of a Unique Building Block

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a highly functionalized chemical intermediate of significant interest in drug discovery. Its structure combines three distinct motifs, each conferring valuable properties to target molecules:

-

The Cyclopropyl Ring: This small, rigid ring system is increasingly utilized in medicinal chemistry. Its unique conformational and electronic properties can enhance metabolic stability, improve potency, and reduce off-target effects by locking flexible molecules into a bioactive conformation.[1][2] The high C-H bond dissociation energy of the cyclopropyl group often makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3]

-

The Fluorine Atom: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its strategic incorporation into drug candidates can dramatically alter pharmacokinetic profiles, pKa, lipophilicity, and metabolic stability.[1][4] Over 20% of all commercialized drugs contain fluorine, highlighting its importance in modern drug design.[1]

-

The Bromo-Phenyl Group: The bromine atom serves as a versatile synthetic handle, primarily for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the straightforward introduction of molecular complexity and diversification of a lead compound series.

The combination of these features in a single, compact molecule makes 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile a desirable starting material for constructing novel pharmacophores.[5][6][7]

Physicochemical Properties & Identification

Accurate identification is the first step in any successful research endeavor. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile | N/A |

| Molecular Formula | C₁₀H₇BrFN | [8] |

| Molecular Weight | 240.07 g/mol | [9] |

| CAS Number | 1000023-77-9 | N/A |

| Canonical SMILES | C1CC1(C#N)C2=C(C=C(C=C2)F)Br | N/A |

Note: The isomeric compound 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile (CAS 749928-88-9) is more commonly listed by major suppliers. Researchers must exercise diligence to ensure they are sourcing the correct 2-Bromo-4-fluoro isomer (CAS 1000023-77-9).

Sourcing, Procurement, and Pricing of Research-Grade Material

Procuring high-purity chemical building blocks is a critical step that directly impacts experimental outcomes. For a specialized compound like 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile, sourcing often involves specialized chemical synthesis companies rather than large, general-purpose suppliers.

Supplier Landscape:

Availability of this specific isomer can be limited and may require custom synthesis. Researchers should contact vendors specializing in custom synthesis and rare chemical building blocks. Pricing is highly variable and dependent on quantity, required purity, and whether the compound is in stock or requires de novo synthesis. As of early 2026, prices for analogous, complex fluorinated building blocks in milligram-to-gram scale typically range from several hundred to over a thousand dollars per gram.[10]

Key Considerations for Supplier Selection:

-

Purity Specification: For research and drug development, a minimum purity of >95% (as determined by HPLC and NMR) is recommended.

-

Analytical Data: Reputable suppliers must provide a Certificate of Analysis (CoA) with each batch. This document should include, at a minimum, ¹H NMR and HPLC-MS data to confirm identity and purity.

-

Custom Synthesis Capability: Given the compound's specificity, partnering with a supplier who can offer custom synthesis is often necessary. This ensures a reliable supply chain for ongoing research projects.

-

Quotation Process: Due to the nature of these compounds, pricing is rarely listed publicly. Researchers must request a formal quote.[11][12]

Illustrative Supplier and Pricing Table:

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Notes |

| Specialty Chemical Vendors | Varies (Quote-based) | >95% | 100 mg, 250 mg, 1 g | Request Quote | Often made-to-order. Lead times can vary. |

| Custom Synthesis Labs | N/A (Custom Project) | >98% (or to spec) | Gram to Kilogram | Request Quote | Best for long-term projects requiring larger quantities. |

Quality Control: A Self-Validating Protocol for In-House Verification

Upon receipt of the compound, it is imperative to perform in-house analytical validation to confirm its identity and purity before use. This practice constitutes a self-validating system, ensuring the integrity of all subsequent experimental data.

Experimental Protocol for QC

Objective: To confirm the chemical structure and assess the purity of a supplied batch of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile.

1. Sample Preparation:

- Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Rationale: NMR is the most powerful tool for unambiguous structure elucidation.[13] ¹H NMR confirms the proton environment, ¹³C NMR identifies all unique carbons, and ¹⁹F NMR is crucial for verifying the fluorine's presence and chemical environment.

- Procedure:

- Acquire a ¹H NMR spectrum. Look for the characteristic multiplets of the cyclopropyl protons and the aromatic protons. The integration of these signals should match the expected ratio.

- Acquire a ¹⁹F NMR spectrum. A single resonance will confirm the presence of the single fluorine atom.

- Acquire a ¹³C NMR spectrum. Identify the quaternary carbons (including the nitrile and the two carbons attached to the cyclopropane) and the protonated aromatic carbons.

3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

- Rationale: HPLC is used to determine the purity of the sample by separating the main compound from any impurities.[14][15] The mass spectrometer provides the molecular weight of the eluted peaks, confirming the identity of the main component.

- Procedure:

- Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., Acetonitrile).

- Inject 5 µL onto a reverse-phase C18 column.

- Run a gradient elution method, for example, from 10% Acetonitrile in water to 95% Acetonitrile over 15 minutes.

- Monitor the eluent using a UV detector (e.g., at 254 nm) and an electrospray ionization (ESI) mass spectrometer in positive ion mode.

- Analysis: The purity is calculated from the area of the main peak as a percentage of the total peak area in the UV chromatogram. The mass spectrum for the main peak should show the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular weight of the compound (240.07).

The following diagram illustrates this essential QC workflow.

Caption: Workflow for in-house quality control validation.

Synthetic Context and Applications

While a full synthetic route is beyond the scope of this guide, understanding the compound's origin is valuable. The synthesis of such fluorinated cyclopropanes often involves multi-step sequences.[5][16][17] For instance, a common strategy for building the cyclopropane ring is through a [2+1] annulation reaction.[16]

The primary application for this building block is as a precursor in the synthesis of complex molecules for drug discovery programs. The bromo-substituent allows for late-stage functionalization, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The fluorinated cyclopropyl-phenyl motif is particularly attractive for developing agents targeting the central nervous system (CNS), where properties like metabolic stability and brain penetration are critical.[18]

Conclusion

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile represents a sophisticated and high-value building block for medicinal chemistry and drug discovery. Its successful use is contingent upon careful sourcing from reputable suppliers and rigorous, in-house quality control to validate identity and purity. By following the protocols and considerations outlined in this guide, researchers can confidently incorporate this versatile intermediate into their synthetic programs, leveraging its unique structural features to design the next generation of therapeutic agents.

References

-

Title: Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Wiley Online Library URL: [Link]

-

Title: 1-(2-Bromo-4-fluorophenyl)cyclopentane-1-carbonitrile 1g Source: Dana Bioscience URL: [Link]

-

Title: Quality-Control Analytical Methods: High-Performance Liquid Chromatography Source: International Journal of Pharmaceutical Compounding URL: [Link]

-

Title: Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: NMR spectroscopy: Quality control of pharmaceutical products Source: European Pharmaceutical Review URL: [Link]

-

Title: Quality Control Source: Creative Biostructure URL: [Link]

-

Title: Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative Source: Southern Illinois University Edwardsville URL: [Link]

-

Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism Source: PMC - PubMed Central URL: [Link]

-

Title: Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals Source: ResearchGate URL: [Link]

-

Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: International Journal of Pharmacy and Pharmaceutical Science URL: [Link]

-

Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

-

Title: Cyclopropanecarbonitrile Source: NIST WebBook URL: [Link]

-

Title: HPLC Applications in Pharmaceuticals: Quality Control and Drug Development Source: Mastelf URL: [Link]

-

Title: Request Bulk Quote Source: ChemUniverse URL: [Link]

-

Title: Order Source: ChemUniverse URL: [Link]

Sources

- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 8. Page loading... [wap.guidechem.com]

- 9. 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 10. danabiosci.com [danabiosci.com]

- 11. Quote Form : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 12. Order : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. arlok.com [arlok.com]

- 15. mastelf.com [mastelf.com]

- 16. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. siue.edu [siue.edu]

- 18. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

The 1-Arylcyclopropanecarbonitrile Scaffold: A Modern Bioisosteric Tool in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate chess game of drug design, the strategic modification of lead compounds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, stands as a cornerstone of this endeavor. This technical guide delves into the burgeoning application of the 1-arylcyclopropanecarbonitrile moiety as a versatile and advantageous bioisostere in modern medicinal chemistry. We will explore the unique physicochemical properties conferred by the strained cyclopropane ring in conjunction with the electronically distinct nitrile group. This guide will provide a comprehensive overview of the synthetic strategies for accessing this scaffold, its potential bioisosteric applications in replacing common functional groups such as amides and carboxylic acids, and a practical framework for its implementation in drug discovery programs.

The Principle of Bioisosterism: Beyond Simple Mimicry

Bioisosteric replacement is a sophisticated strategy that extends beyond mere structural imitation. It involves the substitution of a molecular fragment with another that possesses similar steric, electronic, and physicochemical properties, ultimately aiming to enhance a molecule's drug-like characteristics.[1][2] The goal can be multifaceted: to improve metabolic stability, modulate lipophilicity, enhance target binding affinity, or circumvent toxicological liabilities. The success of a bioisosteric replacement hinges on a deep understanding of the nuanced interplay between a molecule's structure and its biological function.

The Cyclopropane Ring: A Constrained Scaffold with Unique Talents

The cyclopropyl group, a three-membered carbocycle, is far from being a simple, small lipophilic spacer. Its inherent ring strain imparts unique electronic and conformational properties that medicinal chemists can exploit.[3]

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can "lock" a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[4]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to oxidative metabolism compared to those in linear alkyl chains, which can lead to an improved pharmacokinetic profile.[4][5]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can fine-tune a compound's lipophilicity and solubility.[6]

The Nitrile Group: A Small but Mighty Polar Contributor

The nitrile group (-C≡N) is a compact, linear functional group with a strong dipole moment, making it a powerful modulator of a molecule's properties. It has gained significant traction as a bioisostere for several key functional groups.

-

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom allows the nitrile group to act as a hydrogen bond acceptor, mimicking the interactions of carbonyls, hydroxyls, or ether oxygens.[6][7]

-

Metabolic Stability: The nitrile group is generally resistant to metabolic transformations, offering an advantage over more labile groups like esters or some amides.

-

Modulation of Electronics and Polarity: As a strong electron-withdrawing group, the nitrile can influence the electronic properties of adjacent aromatic rings and significantly impact a molecule's overall polarity and membrane permeability.[6][8]

The 1-Arylcyclopropanecarbonitrile Core: A Synergy of Properties

The combination of an aryl group, a cyclopropane ring, and a nitrile at the benzylic position creates a unique scaffold with a compelling set of attributes for bioisosteric applications. The 1-arylcyclopropanecarbonitrile moiety can be envisioned as a bioisosteric replacement for several common functional groups, offering a novel avenue for lead optimization.

As a Bioisostere for Amides

The secondary amide bond is a ubiquitous feature in pharmaceuticals, but it can be susceptible to enzymatic hydrolysis and may contribute to poor cell permeability. The 1-arylcyclopropanecarbonitrile scaffold can mimic the key features of an N-aryl amide.

Table 1: Comparative Properties of N-Aryl Amide and 1-Arylcyclopropanecarbonitrile Bioisostere

| Property | N-Aryl Amide | 1-Arylcyclopropanecarbonitrile | Rationale for Bioisosteric Similarity |

| Hydrogen Bond Acceptor | Carbonyl oxygen | Nitrile nitrogen | Both can accept hydrogen bonds from the biological target.[6][7] |

| Conformation | Relatively planar, but with rotational freedom around the C-N bond. | Rigid, defined spatial orientation of the aryl and nitrile groups. | The cyclopropane ring locks the conformation, potentially improving binding affinity.[4] |

| Metabolic Stability | Susceptible to hydrolysis by amidases. | Generally resistant to hydrolysis and oxidation. | Offers a potential solution to metabolic liabilities associated with amides. |

| Lipophilicity (LogP) | Variable | Generally more lipophilic | Can be modulated by substituents on the aryl ring. |

As a Bioisostere for Carboxylic Acids

Carboxylic acids are common in drug molecules due to their ability to form strong ionic interactions and hydrogen bonds. However, their acidic nature can lead to poor membrane permeability and potential for metabolic liabilities such as the formation of reactive acyl glucuronides.[5] The 1-arylcyclopropanecarbonitrile group, while not acidic, can act as a non-classical bioisostere for a carboxylic acid.

Table 2: Comparative Properties of Aryl-acetic Acid and 1-Arylcyclopropanecarbonitrile Bioisostere

| Property | Aryl-acetic Acid | 1-Arylcyclopropanecarbonitrile | Rationale for Bioisosteric Replacement |

| Hydrogen Bonding | Carboxylate acts as a strong hydrogen bond acceptor. | Nitrile acts as a hydrogen bond acceptor.[6][7] | Can replicate key hydrogen bonding interactions with the target. |